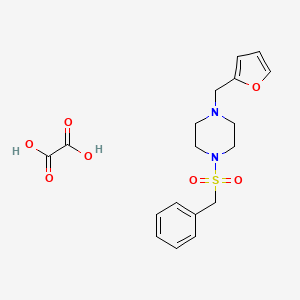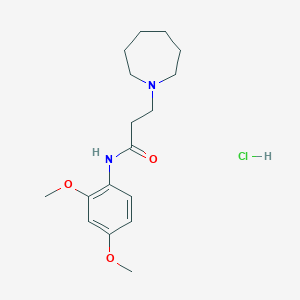![molecular formula C23H26N4O2 B3942186 N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide](/img/structure/B3942186.png)
N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide
Descripción general
Descripción
N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a morpholine ring and a phthalazine moiety, making it a valuable molecule in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide typically involves multiple steps, starting with the preparation of the phthalazine core. The phthalazine is then functionalized with a morpholine ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthesis techniques to ensure purity and yield. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
N,N-diethyl-4-(4-morpholin-4-ylphthalazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-3-26(4-2)23(28)18-11-9-17(10-12-18)21-19-7-5-6-8-20(19)22(25-24-21)27-13-15-29-16-14-27/h5-12H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJFCILKWKOONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3942123.png)
![2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B3942130.png)

![1-[(2-Bromophenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid](/img/structure/B3942135.png)

![3-(4-methylphenyl)-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B3942161.png)


![methyl (2S,4R)-1-{[4-(acetylamino)phenyl]sulfonyl}-4-(dimethylamino)pyrrolidine-2-carboxylate](/img/structure/B3942178.png)



![[2-(4-Chlorophenyl)-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate](/img/structure/B3942216.png)
![3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B3942227.png)
